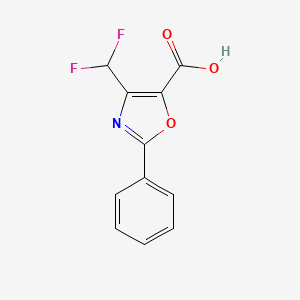

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid

Overview

Description

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of suitable precursors. One common method is the reaction of 2-phenyl-1,3-oxazole-5-carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the oxazole ring exhibit promising anticancer properties. Specifically, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses activity against a range of bacterial strains, including some resistant to conventional antibiotics. The difluoromethyl group enhances its interaction with microbial targets, which may lead to the development of new antimicrobial therapies .

1.3 Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with disease states. For instance, its ability to inhibit certain kinases could be leveraged in the treatment of diseases such as diabetes and obesity, where kinase activity plays a crucial role .

Agricultural Applications

2.1 Herbicidal Activity

This compound has been investigated for its herbicidal properties. Its structural characteristics allow it to disrupt the growth of specific weed species without harming crops. Field trials have demonstrated its effectiveness in controlling resistant weed populations, thereby enhancing crop yield and sustainability .

2.2 Plant Growth Regulation

In addition to herbicidal activity, this compound has shown potential as a plant growth regulator. It can modulate plant growth responses by influencing hormone levels, which can lead to increased resistance against environmental stressors .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound makes it suitable for use in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into high-performance materials used in various industrial applications .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental degradation, making it valuable in construction and automotive industries .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid

- 3-(Difluoromethyl)-thiophene-4-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid stands out due to its unique oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .

Biological Activity

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHFN\O |

| Molecular Weight | 163.08 g/mol |

| IUPAC Name | 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |

| PubChem CID | 124250994 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Recent studies have indicated that derivatives of oxazole compounds, including this compound, may exhibit significant inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. In vitro assays have shown that certain oxazole derivatives can effectively inhibit PDE4B with lower IC values compared to established inhibitors like rolipram .

In Vitro Studies

In a notable study, various phenyl-substituted oxazoles were synthesized and tested for their ability to inhibit PDE4. The most promising compound exhibited an IC value of 1.4 μM against PDE4B, demonstrating a strong potential for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study on Anti-inflammatory Effects

A study published in December 2020 focused on the synthesis of several oxazole derivatives and their anti-inflammatory effects. Among these, the compound showed significant inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophages, suggesting its potential as an anti-inflammatory agent .

Safety and Toxicology

The safety profile of this compound indicates it carries certain hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper handling precautions are advised to mitigate these risks .

Properties

IUPAC Name |

4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXECJUUYOZSIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.